Yellow 203 Aluminum Lake

Description

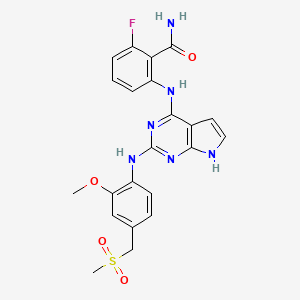

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-[[2-[2-methoxy-4-(methylsulfonylmethyl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O4S/c1-33-17-10-12(11-34(2,31)32)6-7-15(17)27-22-28-20-13(8-9-25-20)21(29-22)26-16-5-3-4-14(23)18(16)19(24)30/h3-10H,11H2,1-2H3,(H2,24,30)(H3,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYXXQRDIVRILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CS(=O)(=O)C)NC2=NC3=C(C=CN3)C(=N2)NC4=C(C(=CC=C4)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920497 | |

| Record name | C.I. Pigment Yellow 115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68814-04-0 | |

| Record name | C.I. Pigment Yellow 115 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Pigment Yellow 115 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Investigations of Yellow 203 Aluminum Lake Formation

Precursor Dye Chemical Synthesis and Structural Derivatization

The foundation of Yellow 203 Aluminum Lake is the water-soluble dye Quinoline (B57606) Yellow WS (Water Soluble), also known as C.I. 47005. wikipedia.orgwikipedia.org The synthesis of this precursor dye involves the creation of a quinophthalone structure followed by sulfonation to impart water solubility.

Quinoline Yellow Synthesis Routes

The traditional and well-established route to Quinoline Yellow begins with the fusion of quinaldine (B1664567) (2-methylquinoline) and phthalic anhydride (B1165640). wikipedia.orgnih.gov This condensation reaction, often catalyzed by zinc chloride at high temperatures (190°C to 210°C), yields 2-(2-quinolyl)-1,3-indandione, the unsulfonated precursor to Quinoline Yellow, sometimes referred to as Quinoline Yellow SS (Spirit Soluble). wikipedia.orgnih.govindustrialchemicals.gov.au

An alternative approach involves the reaction of aniline (B41778) or 2-naphthylamine (B18577) sulfonic acid derivatives with paraldehyde (B1678423) in a strong acid solution, such as hydrochloric acid, to produce quinaldine sulfonic acid derivatives. google.com These sulfonated intermediates can then be condensed with phthalic anhydride in the presence of a promoter like dimethylformamide (DMF) to form the Quinoline Yellow dye directly. google.com

Functionalization and Sulfonation Methodologies

To transform the water-insoluble 2-(2-quinolyl)-1,3-indandione into the water-soluble Quinoline Yellow WS, a sulfonation step is crucial. wikipedia.orgfao.org This is typically achieved by treating the unsulfonated dye with fuming sulfuric acid (oleum). google.comspecialchem.com The sulfonation process introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the quinophthalone structure. wikipedia.orggoogle.com

The reaction conditions of the sulfonation process determine the degree of sulfonation, resulting in a mixture of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1,3-indandione. wikipedia.orgfao.orgfao.org The principal components of commercially available Quinoline Yellow are the sodium salts of these sulfonated compounds, with disulfonates being the most abundant. fao.orgfao.org The resulting product is a mixture because both the quinolinyl and the indandione parts of the molecule can be substituted by sulfonic acid groups to varying degrees. google.com

Aluminum Salt Precipitation Chemistry in Lake Formation

The conversion of the water-soluble Quinoline Yellow dye into the insoluble this compound pigment is accomplished through a process known as "laking". calebtechnical.comnih.gov This involves the precipitation of the dye with a metal salt, in this case, an aluminum salt, onto an inert substrate. calebtechnical.comnih.govmakingandknowing.org

Role of Aluminum Hydroxide (B78521) Substrates

Aluminum hydroxide [Al(OH)₃] serves as the substrate or carrier for the dye in the formation of the lake pigment. nih.govimbarex.com The water-soluble Quinoline Yellow dye is adsorbed onto the surface of the freshly precipitated, amorphous, and hydrated aluminum hydroxide. makingandknowing.orgimbarex.com The aluminum hydroxide provides a colorless, insoluble base that binds the dye molecules, rendering the final pigment insoluble in water and oil. calebtechnical.comnih.gov This insolubility is a key characteristic of lake pigments, contributing to their stability and versatility. calebtechnical.comimbarex.com

The formation of the lake can be viewed as the creation of a complex between the dye molecules and the aluminum hydroxide substrate. nih.gov This process transforms the soluble dye into a stable, insoluble pigment. nih.gov

Influence of pH and Temperature on Precipitation Kinetics

The precipitation of the aluminum lake is highly dependent on the pH and temperature of the reaction medium. These factors significantly influence the surface charge of the aluminum hydroxide substrate and the kinetics of the adsorption process. scielo.brnih.govmaestronet.com

The pH of the system plays a critical role in the adsorption of anionic dyes, such as the sulfonated Quinoline Yellow, onto the aluminum hydroxide. nih.gov In acidic to neutral conditions (pH 4 to 7), colloidal aluminum hydroxide particles carry a positive charge. nih.gov This positive surface charge facilitates the electrostatic attraction and adsorption of the negatively charged sulfonate groups of the dye molecules. nih.govfrontiersin.org As the pH increases into the alkaline range, the surface charge of the aluminum hydroxide becomes negative, which would lead to electrostatic repulsion and reduced adsorption of the anionic dye. nih.govnih.gov Studies on similar dye-aluminum hydroxide systems have shown that the optimal pH for adsorption is often in the range where the substrate has a favorable surface charge for attracting the dye molecules. nih.gov For instance, the adsorption of some reactive dyes on metal hydroxide sludge is optimal at a pH of 8-9. nih.gov

Temperature also affects the kinetics of the precipitation and adsorption process. nih.gov In the preparation of some aluminum lake pigments, heating is employed to facilitate the reaction. For example, one method for preparing an aluminum lake involves heating the reaction mixture at 100°C for 2 hours. scielo.br The rate of adsorption generally increases with temperature due to an increase in the driving force for mass transfer of the dye molecules to the adsorbent surface. nih.gov

Adsorption Mechanisms and Interfacial Phenomena in Lake Pigment Formation

The formation of this compound is fundamentally an adsorption process where the Quinoline Yellow dye molecules are bound to the aluminum hydroxide substrate. The primary mechanism driving this interaction is the electrostatic attraction between the positively charged surface of the aluminum hydroxide (at appropriate pH levels) and the anionic sulfonate groups (SO₃⁻) of the dye molecules. nih.govresearchgate.net

Beyond simple electrostatic attraction, other forces such as hydrogen bonding and the formation of coordination bonds can also play a role in the adsorption of the dye onto the substrate. nih.govnih.gov The surface of aluminum hydroxide has hydroxyl groups that can participate in hydrogen bonding with the functional groups on the dye molecule. frontiersin.org Furthermore, the aluminum ions on the substrate surface can form coordination complexes with the dye molecules, further strengthening the bond and contributing to the stability of the resulting lake pigment. nih.govnih.gov

Physical Adsorption Models in Pigment-Substrate Interactions

The initial step in the formation of this compound is the adsorption of the Quinoline Yellow dye molecules onto the surface of the aluminum hydroxide substrate. chula.ac.thsemanticscholar.org This process is primarily driven by physical forces. mdpi.com The efficiency of this adsorption can be modeled using established adsorption isotherms, such as the Langmuir and Freundlich models, which help in understanding the interaction between the dye (adsorbate) and the substrate (adsorbent). chula.ac.thmdpi.com

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. mdpi.com Studies on similar lake pigment systems, such as those derived from natural dyes on aluminum hydroxide, have shown that the adsorption process often fits the pseudo-second-order kinetic model and the Langmuir isotherm. chula.ac.th This suggests that the rate-limiting step is the surface adsorption itself, involving chemisorption-like interactions, and that a monolayer of dye molecules forms on the substrate surface. chula.ac.thmdpi.com For instance, in the preparation of a β-carotene lake on a calcium carbonate substrate, the Langmuir model showed a slightly better correlation than the Freundlich model, indicating a monolayer adsorption process. mdpi.com The adsorption process is considered favorable when the Langmuir separation factor (RL) is less than 1. mdpi.com

Table 1: Adsorption Isotherm Model Parameters for a Lake Pigment System This table presents example data from a study on β-carotene and CaCO3 to illustrate the parameters used in adsorption models.

| Model | Parameter | Value | Interpretation | Source |

|---|---|---|---|---|

| Langmuir | qmax (mg/g) | 142.86 | Maximum monolayer adsorption capacity | mdpi.com |

| KL (mL/mg) | 0.32 | Langmuir constant related to adsorption energy | mdpi.com | |

| RL | 0.24 - 0.86 | Favorable adsorption (0 < RL < 1) | mdpi.com | |

| Freundlich | Kf | 33.12 | Freundlich constant related to adsorption capacity | mdpi.com |

| n | 1.68 | Adsorption intensity (n > 1 indicates physical process) | mdpi.com |

Electrostatic Interactions in Aluminum Lake Particle Assembly

Following the initial adsorption, electrostatic interactions play a crucial role in the assembly and stabilization of the aluminum lake particles. mdpi.com The formation of the pigment is a conversion of a water-soluble dye into an insoluble complex, often stabilized by electrostatic attraction through chelation. atamanchemicals.comnih.gov The surface of the aluminum hydroxide substrate in an aqueous medium possesses a specific charge, which is influenced by the pH of the solution. semanticscholar.orgmdpi.com The Quinoline Yellow dye, which contains sulfonate groups (-SO₃⁻), is anionic. atamanchemicals.com

Table 2: Zeta Potential in a Lake Pigment System This table illustrates the role of electrostatic charge in lake formation using data from a β-carotene-CaCO3 system.

| Particle | Zeta Potential (mV) at pH 9.3 | Interpretation | Source |

|---|---|---|---|

| β-carotene suspension | -33.4 | Negatively charged dye | mdpi.com |

| CaCO₃ (substrate) | -12.3 | Net negative charge, but with positive surface sites | mdpi.com |

| Lake Complex | -20.1 | Formation of a complex particle with intermediate charge | mdpi.com |

Molecular Interaction Profiling between Dye and Metal Salt

The core of the lake formation lies in the molecular interactions between the Quinoline Yellow dye and the aluminum salt. The process involves complex coordination chemistry where the aluminum cations (Al³⁺) are chelated by the sulfonated quinoline chromophore. smolecule.com These interactions transform the soluble sodium salt of the dye into an insoluble aluminum complex, thereby creating the pigment. atamanchemicals.comsmolecule.com

The Quinoline Yellow molecule possesses multiple potential coordination sites, primarily through its sulfonate groups and the nitrogen atom in the quinoline ring. smolecule.comatamanchemicals.com Spectroscopic studies are essential for profiling these interactions. Although direct studies on this compound are limited, research on the interaction of Quinoline Yellow with proteins like human serum albumin (HSA) provides valuable insights. nih.govresearchgate.net These studies reveal that hydrophobic forces and hydrogen bonding are major drivers in the binding process. nih.gov It is highly probable that similar forces, particularly hydrogen bonds and coordinate bonds, are at play in the formation of the aluminum lake. The interaction between the Al³⁺ ions and the functional groups of the dye leads to the formation of a stable chelate complex, which is fundamental to the pigment's properties. smolecule.comnih.gov

Table 3: Key Molecular Interactions in Dye-Substrate Binding Based on analogous studies of Quinoline Yellow with other molecules.

| Interaction Type | Participating Groups | Significance | Source |

|---|---|---|---|

| Coordination Bond | Al³⁺ ions and Sulfonate groups (-SO₃⁻) on the dye | Primary interaction forming the insoluble aluminum complex. | smolecule.com |

| Hydrogen Bonding | Between dye molecule and hydrated alumina (B75360) surface | Stabilizes the dye on the substrate. | nih.gov |

| Hydrophobic Forces | Between the aromatic rings of the dye and non-polar regions | Contributes to the overall binding affinity. | nih.gov |

Crystallographic Transformations during Lake Pigment Synthesis

The properties of a pigment are determined not only by its chemical constitution but also significantly by its physical characteristics, such as its crystal structure. sdc.org.uk Many pigments, including azo lake pigments, can exist in different crystal phases, a phenomenon known as polymorphism. sdc.org.uk These different polymorphs (e.g., α, β modifications) can exhibit distinct colors and stability properties. sdc.org.uk

During the synthesis of this compound, crystallographic transformations can occur. The initial precipitation may result in an amorphous or poorly crystalline material, which can subsequently transform into a more ordered crystalline state. mdpi.comresearchgate.net This process can be influenced by synthesis conditions such as temperature, pH, and reaction time. rhhz.netresearchgate.net For instance, studies on other lake pigments have shown that controlling these parameters can lead to the formation of specific crystal forms with desired properties. rhhz.net The transition from an amorphous to a crystalline state, or from one polymorph to another, can affect the pigment's particle size, morphology, and ultimately its coloristic properties like hue and brightness. researchgate.net X-ray diffraction (XRD) is the primary technique used to identify different crystal modifications and assess the degree of crystallinity in the final pigment powder. sdc.org.ukresearchgate.net

Process Optimization for Enhanced Lake Pigment Yield and Purity

Optimizing the manufacturing process is critical for achieving a high yield and purity of this compound. emerald.com Key parameters that require careful control include reaction temperature, pH, mixing time, and the concentration of reactants. emerald.comresearchgate.net

Temperature and pH: The adsorption of the dye onto the substrate and the subsequent laking reaction are sensitive to both temperature and pH. researchgate.net For example, in the preparation of a lake pigment from beetroot extract, it was found that the reaction proceeded best at lower temperatures and pH values to prevent degradation of the colorant. researchgate.net Kinetic analysis of other lake formations has shown that intermediate temperatures (e.g., 40°C) and specific pH levels (e.g., pH 9.3) can be optimal for achieving high adsorption and stability. mdpi.com

Reaction Time and Purity: Continuous-flow synthesis methods have been shown to significantly improve both the yield and purity of lake pigments compared to traditional batch processes. rhhz.net In one study, a continuous-flow process for Pigment Red 53:1 achieved a 97.1% yield with 98.2% purity in a total residence time of just 80 seconds. rhhz.net

Use of Additives: The purity of the final lake pigment can be further enhanced by using chelating agents, such as oxalic acid. google.com These agents can form stable complexes with unwanted metal ion impurities, allowing them to be removed from the reaction mixture and preventing the formation of undesired precipitates, thus improving the final product's purity. google.com

Table 4: Parameters for Process Optimization of Lake Pigment Synthesis This table summarizes key parameters and their effects based on studies of various lake pigments.

| Parameter | Optimized Condition | Effect on Yield/Purity | Source |

|---|---|---|---|

| Reaction Temperature | 40-60°C | Controls reaction kinetics and prevents dye degradation. | mdpi.comgoogle.com |

| pH | 6-8 | Influences surface charge, adsorption efficiency, and chelation. | semanticscholar.orggoogle.com |

| Adsorbent Concentration | 30% w/v (example) | Maximizes dye adsorption and final yield. | researchgate.net |

| Synthesis Method | Continuous-flow | Increases yield (e.g., to 97.1%) and purity (e.g., to 98.2%). | rhhz.net |

| Additives | Chelating Agents (e.g., Oxalic Acid) | Removes metal ion impurities, improving product purity. | google.com |

Advanced Analytical Methodologies for Characterization of Yellow 203 Aluminum Lake

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for the in-depth analysis of Yellow 203 Aluminum Lake, providing detailed information on its chemical bonding, molecular structure, elemental composition, and chromophoric properties.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the molecular structure of this compound. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." The analysis of this spectrum reveals characteristic vibrational modes of the chemical bonds present in the molecule.

In the case of this compound, which is an azo lake pigment, FTIR spectroscopy is instrumental in confirming the presence of key functional groups. The azo group (-N=N-) stretching vibration is a critical diagnostic peak, typically observed in the 1400-1500 cm⁻¹ region. semanticscholar.org The spectrum would also exhibit bands corresponding to the aromatic rings of the quinoline (B57606) and phenyl structures. Furthermore, the interaction between the organic dye and the aluminum substrate can be investigated through shifts in the characteristic peaks of sulfonate or carboxylate groups, indicating the formation of the lake pigment.

Illustrative FTIR Spectral Data for a Yellow Azo Lake Pigment

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching (adsorbed water) |

| 1600-1650 | C=C aromatic stretching |

| 1400-1500 | -N=N- azo group stretching |

| 1150-1250 | S=O stretching (sulfonate group) |

| 1000-1100 | C-O stretching |

Note: The exact peak positions for this compound may vary based on its specific structure and the nature of the aluminum substrate.

Raman spectroscopy provides complementary information to FTIR, offering insights into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and is a valuable tool for identifying the organic component of this compound. The Raman spectrum of an azo dye like Yellow 203 would show characteristic bands for the azo linkage, aromatic rings, and other functional groups. spectroscopyonline.comresearchgate.net

However, organic pigments often exhibit strong fluorescence, which can overwhelm the Raman signal. Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that overcomes this limitation. acs.orgport.ac.uk By adsorbing the sample onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude, while the fluorescence is quenched. SERS is, therefore, a highly sensitive method for the identification of the organic chromophore in lake pigments, even at very low concentrations. acs.orgport.ac.uk

Key Raman Bands for a Yellow Azo Dye

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 1580-1620 | Aromatic ring stretching |

| 1400-1450 | Azo (-N=N-) stretching |

| 1100-1200 | C-N stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the electronic transitions within a molecule, which are responsible for its color. For a pigment like this compound, the UV-Vis spectrum provides information about the chromophore, the part of the molecule that absorbs light in the visible region. docbrown.infoacademie-sciences.fr

The spectrum of a yellow azo dye will typically show a strong absorption band in the blue-violet region of the electromagnetic spectrum (around 400-450 nm), which is why the compound appears yellow to the human eye. docbrown.inforesearchgate.net The position of the maximum absorption peak (λmax) and the shape of the absorption band are characteristic of the specific chromophore and can be influenced by the chemical environment, including the presence of the aluminum substrate in the lake pigment. academie-sciences.fracademie-sciences.fr

Expected UV-Vis Absorption Data for this compound

| Spectral Region | Wavelength Range (nm) | Interpretation |

|---|---|---|

| Visible | ~410 - 430 | π → π* transition of the azo chromophore |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net For this compound, XPS can be used to determine the relative abundance of elements such as carbon, nitrogen, oxygen, sulfur, and aluminum on the surface of the pigment particles.

Crucially, XPS can also provide information about the chemical states of these elements. For instance, high-resolution scans of the Al 2p region can distinguish between metallic aluminum and aluminum in its oxidized state (Al₂O₃), which is expected in the lake pigment. thermofisher.com Similarly, the binding energies of the N 1s and S 2p peaks can provide insights into the chemical environment of the nitrogen in the azo group and the sulfur in the sulfonate groups, respectively.

Expected Elemental Composition and Chemical State Information from XPS

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Al | 2p | ~74-75 | Al-O bonding in the aluminum substrate |

| C | 1s | ~284-288 | Aromatic and aliphatic carbon |

| N | 1s | ~399-401 | Azo group (-N=N-) |

| S | 2p | ~167-169 | Sulfonate group (-SO₃⁻) |

Energy-Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) to provide elemental maps of a sample's surface. advancedmicroanalytical.comjeol.com For this compound, SEM-EDS can be used to visualize the distribution of key elements across the pigment particles. youtube.com

Elemental mapping can confirm the uniform distribution of the organic component (indicated by the presence of carbon, nitrogen, and sulfur) on the aluminum-containing substrate. advancedmicroanalytical.com This is crucial for understanding the homogeneity of the pigment and ensuring consistent color properties. The relative intensities of the elemental signals in the EDS spectrum can also provide semi-quantitative information about the composition of the pigment. thermofisher.com

Microspectrofluorimetry is a highly sensitive technique that measures the fluorescence emission of a sample. Many organic dyes and pigments, including some yellow azo compounds, exhibit fluorescence. This technique can provide both excitation and emission spectra, which are characteristic of the fluorescent components of the molecule. heritagebites.org The high spatial resolution of microspectrofluorimetry allows for the analysis of individual pigment particles.

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. nih.govresearchgate.net When applied to spectroscopic data (such as FTIR, Raman, or UV-Vis spectra), chemometric approaches like Principal Component Analysis (PCA) can be used to classify and differentiate between different pigments based on their spectral fingerprints. mdpi.com This is particularly useful for the identification of an unknown pigment by comparing its spectral data to a library of known standards. mdpi.com

Chromatographic Separation and Purification Techniques for Lake Pigment Components

Chromatography is a fundamental tool for the analysis of this compound. These techniques are essential for separating the primary dye constituents from impurities and for purifying individual components for further study. The parent dye, Quinoline Yellow, is a mixture of monosulfonated, disulfonated, and trisulfonated derivatives of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, making high-resolution separation techniques indispensable. nih.govfao.org

High-Performance Liquid Chromatography (HPLC) for Dye Component and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical method for the qualitative and quantitative analysis of the organic components within this compound. The technique offers high resolution and sensitivity for separating the closely related sulfonated isomers of Quinoline Yellow and detecting any organic impurities.

To analyze the lake pigment, the dye portion must first be extracted from the aluminum hydroxide (B78521) substrate. This is typically achieved by dissolving the lake in an appropriate solvent, such as a dilute sodium hydroxide solution, to release the soluble dye components. nih.govresearchgate.nettandfonline.com Subsequent cleanup steps, like liquid-liquid extraction or solid-phase extraction (SPE), may be employed to remove interfering substances before injection into the HPLC system. nih.govresearchgate.net

Reverse-phase HPLC using a C18 column is a common approach for separation, often coupled with a photodiode array (PDA) detector to identify and quantify the components based on their retention times and UV-Vis spectra. nih.govcmes.org Gradient elution, with a mobile phase typically consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile), is used to resolve the different sulfonated species. fda.govfao.org The higher the degree of sulfonation, the more polar the molecule, which affects its retention time on the nonpolar stationary phase.

Table 1: Example HPLC Method Parameters for Aluminum Lake Dye Analysis

| Parameter | Condition | Reference |

| Column | Inertsil® ODS-3 | nih.govresearchgate.net |

| Mobile Phase | Gradient of 0.02 mol·L⁻¹ ammonium acetate (B1210297) and methanol | cmes.org |

| Detector | Photodiode Array (PDA) | nih.govresearchgate.net |

| Sample Preparation | Extraction with 0.25 M NaOH, followed by LLE and SPE cleanup | tandfonline.com |

| Quantification Range | 0.5 to 50 µg/mL | nih.govresearchgate.net |

| Correlation Coefficient | >0.9999 | nih.govresearchgate.net |

| Limits of Detection (LOD) | 0.15 µg/g | nih.govresearchgate.net |

Capillary Zone Electrophoresis (CZE) for Pigment-Aluminum Matrix Separation

Capillary Zone Electrophoresis (CZE) is a powerful technique for separating the charged dye species from the inorganic aluminum matrix of the lake pigment. CZE separates ions based on their electrophoretic mobility in an electric field, offering high efficiency and rapid analysis times.

A critical step in the CZE analysis of aluminum lakes is the pretreatment process designed to break the bond between the dye and the aluminum. researchgate.net A common method involves dissolving the lake pigment in an acidic solution (e.g., H₂SO₄) and then adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which forms a stable complex with the aluminum ions. researchgate.net This effectively liberates the dye anions for electrophoretic separation. The sample can then be further purified using solid-phase extraction with a material like polyamide powder to isolate the pigments. researchgate.net

The separation is conducted in a fused silica (B1680970) capillary filled with a running buffer, typically at a high pH. researchgate.net The choice of buffer, applied voltage, and capillary temperature are optimized to achieve the best separation between different dye components and from the aluminum-EDTA complex. Detection is commonly performed using a UV-Vis detector set at a wavelength corresponding to the maximum absorbance of the dye. researchgate.net Research on similar aluminum lakes like tartrazine (B75150) has demonstrated the successful separation of the pigment from the aluminum matrix using this approach. researchgate.net

Table 2: Optimized CZE Conditions for Aluminum Lake Pigment Analysis (Based on Tartrazine Al Lake Study)

| Parameter | Condition | Reference |

| Capillary | Fused silica, 48.50 cm total length, 50 µm i.d. | researchgate.net |

| Running Buffer | 0.015 mol/L HPO₄²⁻-PO₄³⁻ solution (pH 11.45) | researchgate.net |

| Applied Voltage | 29.0 kV | researchgate.net |

| Temperature | 20.0 °C | researchgate.net |

| Detection Wavelength | 263 nm | researchgate.net |

| Limit of Detection | 0.26 mg/L | researchgate.net |

Thin Layer Chromatography (TLC) for Pigment Isolation and Characterization

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for the qualitative analysis and isolation of components in this compound. sigmaaldrich.com It serves as an excellent screening tool and can guide the development of more complex HPLC or column chromatography methods. uclmail.netyoutube.com

For TLC analysis, the dye is first extracted from the aluminum substrate. A small aliquot of the extracted dye solution is then spotted onto a TLC plate, which is typically coated with a stationary phase like silica gel. fda.govsemanticscholar.org The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate via capillary action, and the components of the dye mixture separate based on their differential affinities for the stationary and mobile phases. fda.gov More polar components (i.e., those with more sulfonate groups) will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. acs.org

Different mobile phase systems, often consisting of a mixture of solvents like isopropanol (B130326) and aqueous ammonia, can be tested to optimize the separation of the various sulfonated species of Quinoline Yellow. semanticscholar.orgakjournals.com After development, the separated spots can be visualized under UV light or by their natural color, and their Rf values can be calculated for identification against known standards. acs.org

Column Chromatography for Purification of Lake Components

Column chromatography is a preparative technique used for the isolation and purification of larger quantities of the individual components of this compound. youtube.com This method operates on the same principles as TLC but on a much larger scale, allowing for the collection of purified fractions of each separated compound. youtube.comamrita.edu

In a typical setup, a glass column is packed with a stationary phase, such as silica gel or alumina (B75360). youtube.comcutm.ac.in The extracted dye mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. cutm.ac.in The components separate into bands as they travel down the column at different rates based on their affinity for the stationary phase and solubility in the eluent. youtube.com

A more advanced form of liquid-liquid column chromatography, pH-zone-refining counter-current chromatography (CCC), has been successfully used to perform preparative-scale separations of the di- and trisulfonated components of Quinoline Yellow. nih.gov This technique uses a two-phase solvent system and affinity ligands to achieve high-purity separation of multi-gram quantities of the dye components, which is difficult to achieve with other methods. nih.gov

Microscopic and Imaging Techniques for Morphological and Particle Studies

Microscopic techniques are vital for characterizing the physical properties of this compound, including its particle size, shape, and surface topography. These morphological characteristics are critical as they influence the pigment's performance properties, such as color strength, dispersibility, and stability. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is an essential tool for high-resolution imaging of the surface morphology and particle characteristics of this compound. nih.gov SEM provides detailed, three-dimensional-like images by scanning the sample with a focused beam of electrons. The signals produced by the electron-sample interactions reveal information about the sample's surface topography and composition. researchgate.net

Studies on various aluminum lake pigments have shown that the process of laking significantly alters the morphology of the original dye. scielo.brresearchgate.net SEM analysis often reveals that aluminum-based lake pigments are characterized by particles with a somewhat cubic, rough, and uneven shape. nih.gov The particles can appear as agglomerates of many finer, sub-micron particles. nih.govnih.gov The specific morphology can vary depending on the preparation conditions.

Table 3: General Morphological Characteristics of Aluminum Lake Pigments Observed via SEM

| Characteristic | Description | Reference |

| Particle Shape | Cubic, rough, uneven shapes | nih.gov |

| Surface Texture | Covered with many finer particles; agglomerated | nih.gov |

| Particle Size | Lateral dimensions can be in the range of 1 × 2 µm | nih.gov |

| Effect of Laking | Surface morphology is significantly changed from the raw dye | scielo.brresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. icspicorp.com For particulate materials like this compound, AFM is instrumental in visualizing the morphology and quantifying the surface roughness of individual pigment particles.

Detailed Research Findings:

The analysis of precipitated organic pigment particles, such as aluminum lakes, via AFM reveals critical information about their size, shape, and surface texture. The topography of these particles is a direct consequence of the precipitation (laking) process and subsequent treatments like drying and milling.

In a typical AFM analysis of a pigment sample, a small quantity of the this compound powder is dispersed on a flat substrate, such as mica or a silicon wafer. The AFM tip, mounted on a flexible cantilever, scans the surface, and the deflection of the cantilever due to van der Waals forces between the tip and the sample surface is measured by a laser and photodiode system. This deflection data is then used to construct a detailed 3D topographical map of the pigment particles.

Studies on pigmented coatings have demonstrated the utility of AFM in revealing changes in surface topography. researchgate.net For this compound, AFM can be used to characterize the primary particles and their agglomerates. The resulting images can reveal whether the particles are, for example, spherical, acicular (needle-like), or irregular in shape. Furthermore, quantitative data on surface roughness parameters can be extracted from the AFM scans.

| Parameter | Symbol | Description | Typical Value Range (nm) |

|---|---|---|---|

| Average Roughness | Sa | The arithmetic average of the absolute values of the height deviations from the mean surface. | 5 - 50 |

| Root Mean Square Roughness | Sq | The root mean square average of the height deviations from the mean surface. | 8 - 70 |

| Maximum Peak Height | Sp | The height of the highest peak within the defined area. | 20 - 200 |

| Maximum Valley Depth | Sv | The depth of the deepest valley within the defined area. | 15 - 180 |

These parameters are crucial as they can influence the pigment's dispersibility, gloss, and opacity in a final product formulation. For instance, a smoother particle surface might lead to higher gloss in a coating application.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Compositional Stability

Thermal analysis techniques are employed to study the effect of heat on a material's physical and chemical properties. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its compositional stability and thermal decomposition profile.

Detailed Research Findings:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound, TGA can determine the presence of volatile components, such as water, and the temperature at which the organic dye component begins to decompose. The resulting TGA curve plots the percentage of weight loss against temperature.

Research on natural aluminum lake pigments has shown that the laking process can enhance the thermal stability of the organic dye. nih.gov A similar stabilizing effect is expected for synthetic dyes like the quinophthalone derivative in this compound. The TGA thermogram would typically show an initial weight loss at lower temperatures (around 100 °C) corresponding to the evaporation of adsorbed water. A significant weight loss at higher temperatures would indicate the decomposition of the organic quinophthalone dye molecule. The temperature at which 5% or 10% weight loss occurs (Td5%, Td10%) is often used as an indicator of the onset of decomposition and a measure of thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect physical transitions such as melting, glass transitions, and crystallization, as well as chemical reactions like decomposition. For this compound, a DSC thermogram would likely show endothermic or exothermic peaks corresponding to the removal of water and the decomposition of the organic component, respectively. These events would correlate with the weight loss steps observed in the TGA curve.

| Analysis | Parameter | Description | Hypothetical Value |

|---|---|---|---|

| TGA | Initial Weight Loss (Water) | Weight loss occurring up to ~150 °C. | 2 - 5% |

| Decomposition Onset (Td5%) | Temperature at which 5% weight loss due to decomposition is observed. | > 350 °C | |

| Final Residue at 800 °C | Remaining inorganic component (e.g., Alumina). | Correlates with dye content | |

| DSC | Endothermic Peak | Peak associated with the evaporation of water. | ~100 - 130 °C |

| Exothermic Peak | Peak associated with the oxidative decomposition of the organic dye. | > 400 °C |

The high thermal stability is a critical attribute for pigments used in applications that involve high-temperature processing, such as in plastics.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. For a polycrystalline powder like this compound, XRD provides a unique "fingerprint" based on the arrangement of atoms within its crystal lattice.

Detailed Research Findings:

The XRD pattern of a crystalline material is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and intensities of the peaks in the pattern are determined by the crystal structure of the material. Organic pigments, including quinophthalone derivatives and their lakes, can exist in different crystalline forms, known as polymorphs. sdc.org.uk These polymorphs, while chemically identical, can exhibit different physical properties, such as color, solubility, and stability.

XRD is the primary technique for identifying the specific polymorphic form of a pigment. The analysis of this compound by XRD would reveal whether the material is amorphous, crystalline, or a mixture of both. A crystalline sample will produce a pattern with sharp, well-defined peaks, while an amorphous sample will show a broad halo.

The XRD pattern can be used for:

Phase Identification: By comparing the experimental XRD pattern to a database of known patterns, the crystalline phases present in the sample can be identified.

Polymorph Screening: Different synthesis and processing conditions can lead to the formation of different polymorphs of this compound, each with its own characteristic XRD pattern.

Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) using the Scherrer equation. This can be correlated with properties like opacity and tinting strength.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 8.5 | 10.40 | 100 | (100) |

| 12.8 | 6.91 | 45 | (110) |

| 17.0 | 5.21 | 70 | (200) |

| 25.6 | 3.48 | 85 | (220) |

| 27.2 | 3.28 | 60 | (310) |

The data presented in the table above is illustrative of the type of information that would be obtained from an XRD analysis of a crystalline form of this compound. The specific peak positions and intensities would be unique to this compound and its particular crystal phase.

Structural Elucidation and Molecular Architecture of Yellow 203 Aluminum Lake

Detailed Chromophore-Aluminum Ligand Interactions and Coordination Chemistry

The interaction between the Quinoline (B57606) Yellow chromophore and the aluminum hydroxide (B78521) substrate is fundamental to the structure of the lake pigment. While specific crystallographic data for Yellow 203 Aluminum Lake is not extensively available in public literature, the coordination chemistry can be inferred from the known chemistry of aluminum ions and the functional groups present in the Quinoline Yellow molecule.

The Quinoline Yellow dye is the sodium salt of the sulfonated derivative of 2-(2-quinolyl)-1,3-indandione. fao.orgfao.org The molecule possesses several potential coordination sites, primarily the oxygen atoms of the sulfonate (-SO₃⁻) groups and the carbonyl groups (C=O) of the indandione moiety. Aluminum, in the form of Al³⁺ ions on the surface of the hydrated alumina (B75360) substrate, acts as a Lewis acid, readily forming coordination complexes with electron-donating ligands. nih.gov

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) would be instrumental in providing detailed information about the specific bonds formed between the dye and the aluminum substrate.

Table 1: Potential Coordination Sites in Quinoline Yellow for Aluminum Ligation

| Functional Group | Location on Chromophore | Potential Role in Coordination |

| Sulfonate (-SO₃⁻) | Quinoline ring system | Primary binding site through oxygen atoms |

| Carbonyl (C=O) | Indandione moiety | Secondary binding site through oxygen atoms |

Influence of Aluminum Substrate Morphology on Lake Pigment Structure

The morphology of the aluminum hydroxide substrate plays a crucial role in determining the final properties of the this compound. The particle size, surface area, and crystallinity of the alumina can significantly impact the color strength, transparency, and stability of the pigment.

The synthesis of the aluminum hydroxide substrate can be controlled to produce a variety of morphologies, from amorphous gels to crystalline structures like gibbsite or bayerite. powdermat.org The method of precipitation, including factors like pH, temperature, and the concentration of reactants, dictates the physical characteristics of the alumina. powdermat.org

A substrate with a high surface area will present more binding sites for the dye molecules, potentially leading to a higher dye loading and a more intensely colored pigment. The particle size of the alumina also influences the final particle size of the lake pigment, which in turn affects its dispersibility and tinctorial strength. google.comgoogle.com Studies on other lake pigments have shown that substrates with smaller, more uniform particles can lead to pigments with better color consistency and performance. scielo.br

Table 2: Influence of Aluminum Hydroxide Properties on Lake Pigment Characteristics

| Substrate Property | Influence on Lake Pigment |

| Particle Size | Affects final pigment particle size, dispersibility, and color strength |

| Surface Area | Determines the number of available binding sites for the dye |

| Crystallinity | Can impact the stability and lightfastness of the final pigment |

| Purity | Affects the final color and can introduce unwanted impurities |

Molecular Modeling and Computational Chemistry Approaches for Lake Structure Prediction

In the absence of detailed experimental data, molecular modeling and computational chemistry offer powerful tools for predicting the structure of this compound. Techniques such as Density Functional Theory (DFT) can be employed to investigate the interactions between the Quinoline Yellow dye and the aluminum hydroxide surface. cambridge.org

These computational methods can be used to:

Determine the most stable adsorption geometries of the dye molecule on the alumina surface.

Calculate the binding energies between the chromophore and the substrate, providing insight into the strength of the interaction.

Simulate spectroscopic data (such as IR and Raman spectra) which can then be compared with experimental results to validate the predicted structures.

While specific computational studies on this compound are not readily found, research on the interaction of other organic dyes with alumina surfaces provides a framework for how such investigations could be conducted. researchgate.netresearchgate.net These studies often reveal the importance of specific functional groups in the adsorption process and can help to elucidate the nature of the chemical bonding at the dye-substrate interface.

Characterization of Impurities and By-products within the Lake Matrix

The purity of this compound is crucial for its performance and regulatory compliance. Impurities can arise from both the synthesis of the Quinoline Yellow dye and the laking process itself.

The synthesis of Quinoline Yellow involves the sulfonation of 2-(2-quinolyl)-1,3-indandione. specialchem.com This process can lead to a mixture of mono-, di-, and tri-sulfonated derivatives, which are considered subsidiary colors. fao.orgfao.org Other potential organic impurities include unreacted starting materials and by-products such as sulfonated phthalic acid and sulfonated quinaldine (B1664567). google.com

During the laking process, incomplete precipitation of the dye can result in the presence of soluble dye in the final product. Additionally, the reactants used to prepare the aluminum hydroxide, such as aluminum sulfate (B86663) and sodium carbonate, can lead to the presence of inorganic salts like sodium sulfate in the final pigment if not adequately washed. google.com

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the identification and quantification of organic impurities and subsidiary colors in Quinoline Yellow and its lakes. tandfonline.comnih.gov Atomic absorption spectroscopy or inductively coupled plasma (ICP) techniques can be used to determine the levels of metallic impurities. fao.org

Table 3: Common Impurities and By-products in this compound

| Impurity/By-product | Origin | Analytical Detection Method |

| Mono- and tri-sulfonated Quinoline Yellow | Dye Synthesis | HPLC |

| Sulfonated Phthalic Acid | Dye Synthesis | HPLC |

| Sulfonated Quinaldine | Dye Synthesis | HPLC |

| Unreacted Quinoline Yellow Dye | Laking Process | HPLC |

| Inorganic Salts (e.g., Sodium Sulfate) | Laking Process | Ion Chromatography, Gravimetric Analysis |

Degradation Pathways and Stability Mechanisms of Yellow 203 Aluminum Lake

Photodegradation Mechanisms and Light Stability Investigations

Quinophthalone dyes, the parent class of the colorant in Yellow 203 Aluminum Lake, are generally recognized for their respectable photostability. This resistance to degradation upon exposure to light is often attributed to an efficient photophysical process known as excited-state intramolecular proton transfer (ESIPT). This mechanism allows the molecule to rapidly dissipate the energy absorbed from light as heat, thereby minimizing the opportunity for photochemical reactions that would otherwise lead to the breakdown of the chromophore and a loss of color.

While specific, in-depth studies on the photodegradation of this compound are not extensively detailed in publicly available literature, the general stability of quinophthalone derivatives suggests a robust molecular structure. However, prolonged or intense exposure to ultraviolet (UV) radiation can still pose a threat. The energy from UV light can be sufficient to break chemical bonds within the organic dye molecule, leading to fading or a change in color. The aluminum lake formulation itself, where the dye is adsorbed onto an alumina (B75360) substrate, can influence this stability. The substrate may offer some level of protection by shielding the dye molecules or by affecting the energy transfer processes. Conversely, impurities within the substrate could potentially catalyze photodegradation.

Thermal Degradation Processes and Heat Resistance Studies

The thermal stability of a pigment is crucial for its use in products that may be exposed to high temperatures during manufacturing or storage. Research into novel quinophthalone derivatives has consistently demonstrated the high thermal stability inherent to this class of compounds. mdpi.com Decomposition temperatures for some of these advanced derivatives have been reported to exceed 450 °C. mdpi.com

This exceptional heat resistance is a direct result of the stable, fused aromatic ring system that constitutes the core of the quinophthalone structure. The strong covalent bonds within the molecule require a significant amount of thermal energy to be broken.

For this compound, a Material Safety Data Sheet (MSDS) indicates that the product is stable under normal conditions, though it does not provide specific temperature thresholds for decomposition. scribd.com It is reasonable to infer that the pigment possesses good heat resistance suitable for its intended applications. When thermal degradation does occur, it would likely involve the breakdown of the organic dye molecule, potentially leading to the release of volatile compounds such as carbon oxides and nitrogen oxides. The laking process, which binds the dye to the aluminum substrate, generally enhances thermal stability compared to the soluble dye alone.

The table below summarizes the thermal decomposition temperatures (Td) for related quinophthalone derivatives, illustrating the characteristic heat resistance of this chemical class.

| Compound | Decomposition Temperature (Td) at 5% Weight Loss |

| Novel Quinophthalone Derivative (TCHCQ) | 451 °C |

| Commercial Yellow Colorant (Y138) | Not specified, but TCHCQ is noted as similar |

| Novel Quinophthalone Derivative (pC-QP) | 464 °C |

| Novel Quinophthalone Derivative (mC-QP) | 393 °C |

This data is based on studies of advanced quinophthalone derivatives for applications like color filters and may not be directly representative of D&C Yellow No. 10, but it demonstrates the high thermal stability of the core structure.

Chemical Degradation in Various Environments

The chemical stability of this compound is dependent on the environment to which it is exposed, particularly pH and the presence of reactive chemicals like oxidizing or reducing agents.

pH Extremes: Aluminum lake pigments can exhibit instability in strongly acidic or alkaline conditions. In aqueous alkaline environments, with pH values around 8 or higher, the aluminum hydroxide (B78521) substrate of the lake is susceptible to corrosion. paint.orgpaint.org This reaction can lead to the evolution of hydrogen gas and a degradation of the pigment's structure, which may cause a color shift. paint.org While the organic quinophthalone dye itself is relatively stable, the integrity of the lake pigment is compromised by the attack on the inorganic substrate. Conversely, in highly acidic conditions, the bond between the dye and the aluminum substrate can be disrupted, potentially leading to the dye leaching from the pigment.

Presence of Oxidizing and Reducing Agents: The MSDS for D&C Yellow No. 10 Aluminum Lake specifically advises avoiding contact with strong oxidizing agents. scribd.com Oxidizing agents can chemically attack the chromophore of the quinophthalone dye, breaking double bonds and altering the electronic structure responsible for its color. This process, known as oxidative bleaching, leads to irreversible fading.

The effect of reducing agents on quinophthalone dyes is less documented in readily available literature. However, reducing agents work by donating electrons, and they can decolorize certain classes of dyes, such as azo dyes, by cleaving specific bonds. researchgate.net While quinophthalones have a different chromophoric system, a sufficiently strong reducing environment could potentially alter the dye's structure and affect its color properties. The specific susceptibility of this compound to various reducing agents would require targeted chemical stability studies.

Stabilization Strategies and Structural Modifications for Enhanced Pigment Durability

Efforts to enhance the durability of pigments like this compound can be approached in two main ways: modification of the pigment itself or the introduction of stabilizing additives into the formulation in which it is used.

Stabilization of the Lake Pigment: For aluminum lake pigments used in aqueous systems, a primary concern is preventing the corrosion of the aluminum substrate in alkaline conditions. paint.orgpaint.org Several strategies have been developed to address this:

Corrosion Inhibitors: The addition of substances like polyacrylic acids, salicylic (B10762653) acid, or phosphate-based surfactants to a formulation can inhibit the chemical reaction between the alkaline medium and the aluminum. paint.org

Surface Coating/Encapsulation: Applying a protective layer, such as silica (B1680970) or a polymer, around the pigment particles can create a physical barrier that prevents direct contact with reactive chemicals in the environment.

Structural Modifications of the Dye: Research into the broader class of quinophthalone colorants has shown that their stability can be significantly enhanced through strategic modifications to their molecular structure. mdpi.com These approaches are generally aimed at developing new dye molecules rather than modifying existing ones. Key strategies include:

Altering Molecular Geometry: Modifying the structure to control the angle between different parts of the molecule can prevent intermolecular stacking and aggregation, which can improve color purity and stability in a solid film. mdpi.com

Extending Conjugation: Adjusting the system of alternating single and double bonds (conjugation) within the molecule can fine-tune its color and, in some cases, enhance its stability. mdpi.com

These advanced research directions demonstrate that while this compound already possesses good stability for many applications, the underlying quinophthalone chemistry offers pathways to even more robust pigments for demanding, high-performance uses.

Environmental Behavior and Transport Dynamics of Aluminum Lake Pigments

Aqueous Phase Speciation and Transformation of Aluminum Components in Water Bodies

The stability of Yellow 203 Aluminum Lake is a critical factor in determining the fate of its aluminum component in aquatic systems. Aluminum lakes are generally insoluble in water but can be susceptible to dissolution at extremes of pH. atamanchemicals.com Research on other aluminum lake pigments indicates that they are most stable within a pH range of approximately 4 to 9. defra.gov.uk Outside of this range, the aluminum hydroxide (B78521) substrate can dissolve, leading to the release of the aluminum and the soluble dye. iacmcolor.org

The speciation of aluminum in natural waters is highly dependent on pH. In the typical pH range of most surface waters (6.5-8.5), the dominant form of dissolved aluminum is the neutral species Al(OH)₃ and the anion Al(OH)₄⁻. nih.gov If the lake pigment were to enter an acidic water body (pH < 6.0), the dissolution of the aluminum hydroxide substrate would likely release Al³⁺ ions and various hydroxylated aluminum species (e.g., Al(OH)²⁺, Al(OH)₂⁺). nih.govresearchgate.net Conversely, in more alkaline waters (pH > 8.0), the formation of the soluble aluminate ion, Al(OH)₄⁻, would be favored. ucla.edu

The transformation of the parent Quinoline (B57606) Yellow dye has been studied, revealing that it can undergo photocatalytic degradation. mdpi.comnih.gov Studies have identified several intermediate degradation products, suggesting that if the dye is released from the lake pigment, it will be subject to further transformation in the aqueous environment. mdpi.com The biodegradation of the quinoline structure itself has also been observed, with microorganisms capable of using it as a carbon source, leading to metabolites such as 2-hydroxy-quinoline. nih.gov

Adsorption and Desorption Phenomena in Environmental Matrices (e.g., soil, sediment)

The interaction of this compound with environmental matrices like soil and sediment is primarily governed by its nature as a solid, insoluble particle. Unlike dissolved chemicals, its association with soils and sediments will be a function of physical processes such as filtration and sedimentation rather than partitioning based on hydrophobicity. nih.gov

However, should the lake pigment destabilize and release the soluble Quinoline Yellow dye, its adsorption behavior would then be dictated by the dye's chemical properties and the characteristics of the soil or sediment. The key factors influencing the adsorption of organic chemicals in soil are the organic carbon content, clay mineralogy, and the pH of the system. nih.govnih.gov For the Quinoline Yellow dye, a key parameter is its organic carbon-normalized adsorption coefficient (Koc), which provides an indication of its tendency to bind to the organic matter in soil and sediment.

Physicochemical Properties of Quinoline Yellow (C.I. 47005)

| Parameter | Value | Implication for Environmental Behavior |

|---|---|---|

| log Kow (n-octanol/water partition coefficient) | -3.04 | Low potential for bioaccumulation in fatty tissues. Indicates high water solubility and low affinity for organic phases. |

| Koc (Organic Carbon-normalized adsorption coefficient) | 1,266 L/kg | Moderate potential for adsorption to soil and sediment organic carbon if released from the lake pigment. |

The adsorption of the aluminum component, if released, would also be strongly influenced by soil and sediment properties. Aluminum ions have a high affinity for cation exchange sites on clay minerals and organic matter. nih.gov The presence of dissolved organic matter can also form complexes with aluminum, potentially influencing its mobility. nih.gov

Mobility and Distribution in Aquatic and Terrestrial Systems

As an insoluble particulate, the mobility of this compound in aquatic systems is expected to be low. mst.dk In still or slow-moving water bodies, the pigment particles would likely settle and become incorporated into the sediment. nih.gov In faster-flowing rivers, the particles could be transported as suspended solids. The distribution of such particles in aquatic environments is influenced by factors such as water velocity, turbulence, and the density and size of the pigment particles. nih.govnih.gov

In terrestrial systems, the mobility of the pigment is also anticipated to be limited. Due to its insolubility, it is unlikely to leach through the soil profile into groundwater. researchgate.net Instead, its movement would primarily be associated with surface runoff and soil erosion, where the pigment particles are transported along with soil particles. researchgate.net The extent of this transport would depend on factors such as rainfall intensity, topography, and land cover.

Should the pigment break down, the mobility of its components would change significantly. The released Quinoline Yellow dye, being water-soluble, would have a higher potential for transport with water flow, although its moderate Koc value suggests that adsorption to organic matter would retard its movement. researchgate.net The mobility of the released aluminum would be governed by its speciation, which is highly pH-dependent, and its interactions with soil and sediment particles. nih.gov

Environmental Fate Modeling and Predictive Analysis

Predicting the environmental fate of substances like this compound can be approached using environmental fate models. These models are mathematical tools that integrate a chemical's properties with environmental parameters to estimate its distribution, concentration, and persistence in different environmental compartments such as air, water, soil, and sediment. defra.gov.ukgoogle.comrsc.org

For a sparingly soluble organic compound like the Quinoline Yellow dye component, key input parameters for these models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rates (biotic and abiotic). researchgate.netnih.gov The adsorption to soil and sediment is typically estimated using the organic carbon partition coefficient (Koc). nih.gov

Modeling the fate of the intact aluminum lake pigment presents a greater challenge. As a particulate, its transport is governed by physical processes that are not typically the primary focus of standard chemical fate models. nih.gov Predicting the environmental distribution of the pigment would require models that can simulate particle transport, deposition, and resuspension in aquatic and terrestrial environments. Furthermore, a comprehensive model would need to incorporate the rates of dissolution of the aluminum hydroxide substrate under various environmental conditions (e.g., pH changes) to predict the release of the soluble dye and aluminum. iacmcolor.org

Quantitative Structure-Activity Relationships (QSARs) are often used to estimate the physicochemical properties and environmental parameters needed for these models when experimental data is unavailable. researchgate.netnih.gov These relationships correlate a molecule's structure with its properties and can be a valuable tool for assessing the potential environmental behavior of a wide range of organic compounds. nih.gov

Advanced Research in Sustainable Colorant Technologies and Yellow 203 Aluminum Lake Context

Green Chemistry Principles in Pigment Synthesis for Reduced Environmental Footprint

Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. medcraveonline.combioleather.in The synthesis of traditional synthetic pigments, including the organic dye used to produce Yellow 203 Aluminum Lake, often involves processes that are at odds with these principles. The production of synthetic dyes can be water-intensive and may lead to the release of chemical waste into waterways. csdt.org

The core principles of green chemistry that are particularly relevant to the synthesis of pigments like this compound include:

Prevention of Waste: It is more effective to prevent the formation of waste than to treat it after it has been generated. medcraveonline.com This principle encourages the development of more efficient synthetic routes with minimal by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized, with reactions ideally conducted at ambient temperature and pressure. medcraveonline.com

Use of Renewable Feedstocks: The use of renewable resources, rather than depleting fossil fuels, is a key aspect of sustainable chemistry.

The synthesis of the organic dye component of this compound, a quinoline (B57606) derivative, traditionally involves multi-step chemical reactions. For example, the Skraup synthesis of quinoline involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgorientjchem.org Such processes can generate significant chemical waste and require substantial energy input.

Table 1: Application of Green Chemistry Principles to Quinoline Dye Synthesis

| Green Chemistry Principle | Traditional Synthesis Challenge | Potential Green Chemistry Approach |

|---|---|---|

| Prevention of Waste | Use of stoichiometric reagents and production of by-products. | Development of catalytic reactions with high selectivity. |

| Atom Economy | Low atom economy in classical condensation reactions. | Designing addition reactions that incorporate all reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Use of strong acids (e.g., sulfuric acid) and hazardous oxidizing agents (e.g., nitrobenzene). | Employing solid acid catalysts and greener oxidizing agents like hydrogen peroxide. |

| Design for Energy Efficiency | High reaction temperatures requiring significant energy input. | Development of catalytic systems that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Reliance on petrochemical-based starting materials like aniline. | Exploring bio-based sources for aromatic amines and other precursors. |

Recent research has focused on developing more environmentally friendly methods for synthesizing quinolines, such as visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst and oxygen as a green oxidant. organic-chemistry.org These advancements offer a pathway to reduce the environmental footprint associated with the production of the organic dye precursor for this compound.

Biotechnological Approaches for Bio-based Colorant Production and Sustainable Alternatives

A promising avenue for sustainable colorant technology is the use of biotechnology to produce bio-based pigments. These are colorants derived from living organisms or biological processes, offering an alternative to synthetic pigments derived from petrochemicals. rsc.org Microorganisms such as bacteria, fungi, and microalgae are capable of producing a wide array of pigments. rsc.org

Several natural yellow colorants are being explored as potential sustainable alternatives to synthetic yellow dyes like the one used in this compound. These include:

Curcumin (B1669340): The primary coloring agent in turmeric, curcumin produces a vibrant golden-yellow color. fashinza.comhulaglobal.com It is extracted from the root of the turmeric plant. fashinza.comhulaglobal.com

Carotenoids: This class of pigments is responsible for the yellow, orange, and red colors in many plants and microorganisms. Safflower concentrate, derived from the petals of the Carthamus tinctorius flower, is a source of carotenoids that provides a cool yellow shade. ddwcolor.com

Henna: Derived from the leaves of the henna plant, this natural dye can produce shades ranging from mustard yellow to brown. hulaglobal.com

The production of these bio-based colorants can often be achieved through fermentation processes, which can be more sustainable than traditional chemical synthesis. rsc.org

Table 2: Comparison of this compound with Bio-based Yellow Colorant Alternatives

| Colorant | Source | Production Method | Key Advantages | Key Challenges |

|---|---|---|---|---|

| This compound | Petrochemical | Chemical Synthesis | High color strength, stability, and batch-to-batch consistency. | Reliance on non-renewable resources, potential for hazardous waste generation. csdt.org |

| Curcumin | Turmeric Root | Extraction | Renewable source, biodegradable. fashinza.comhulaglobal.com | Lower light and heat stability, potential for flavor carry-over. delish.com |

| Carotenoids (from Safflower) | Safflower Petals | Extraction | Renewable, vibrant color. ddwcolor.com | Variability in color intensity depending on the source and extraction method. |

| Henna | Henna Leaves | Extraction | Renewable, long history of safe use. fashinza.comhulaglobal.com | Limited color range (yellow to brown), may require mordants for color fastness. hulaglobal.com |

Development of Novel Substrate Materials for Lake Pigments

Lake pigments, such as this compound, are produced by precipitating a dye onto an inert binder or substrate, typically a metallic salt like aluminum hydroxide (B78521). lostincolours.comlostincolours.comrebeccadesnos.com The substrate plays a crucial role in the final properties of the pigment, including its color, opacity, and stability. The traditional production of these substrates can have environmental impacts associated with the mining and processing of raw materials.

Research into novel substrate materials for lake pigments is focused on improving the sustainability of these colorants. Key areas of investigation include:

Bio-based Substrates: Exploring the use of renewable and biodegradable materials as substrates. This could include materials derived from plant starches, cellulose, or chitin.

Waste Valorization: Utilizing industrial by-products or waste streams as raw materials for substrate production. For example, certain types of industrial sludge or fly ash could potentially be processed to create suitable substrates.

Modified Clays (B1170129) and Minerals: Investigating the use of naturally occurring clays and minerals that have been modified to enhance their ability to bind with dyes. This could reduce the need for synthetically produced metallic salts.

The development of these novel substrates could significantly reduce the environmental footprint of lake pigments like this compound by decreasing the reliance on virgin, non-renewable resources and potentially reducing the energy required for their production.

Life Cycle Assessment Methodologies for Pigment Sustainability Evaluation

A Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life. sustainability-directory.com For pigments, an LCA provides a comprehensive understanding of their environmental footprint, encompassing all stages from the sourcing of raw materials to their final disposal or recycling. sustainability-directory.com

The application of LCA to pigments like this compound allows for the identification of "hot spots" in the production process that have the most significant environmental impact. acs.org This information can then be used to guide research and development efforts toward more sustainable practices.

Table 3: Stages of a Life Cycle Assessment for a Pigment

| Life Cycle Stage | Key Processes and Inputs | Potential Environmental Impacts |

|---|---|---|

| Raw Material Extraction | Mining of minerals for substrates, extraction of petrochemicals for dye synthesis. | Resource depletion, habitat destruction, energy consumption. |

| Pigment Synthesis | Chemical reactions, use of solvents, energy for heating and cooling. | Greenhouse gas emissions, water pollution, generation of hazardous waste. csdt.org |

| Product Formulation and Application | Incorporation of the pigment into products (e.g., plastics, coatings), energy for processing. | Energy consumption, potential for worker exposure to chemicals. |

| Use Phase | Durability and stability of the colorant in the final product. | Leaching of the pigment into the environment. |

| End-of-Life | Disposal in landfills, incineration, or recycling of the pigmented product. | Soil and water contamination, air pollution from incineration. |

Bio-inspired Synthesis Routes for Lake Pigment Analogs

Bio-inspired synthesis is an approach that mimics nature's strategies to create new molecules and materials. In the context of pigments, this could involve the development of synthetic routes that are inspired by the biosynthetic pathways of natural colorants.

For a compound like this compound, which is based on a quinoline structure, bio-inspired synthesis could offer several advantages. Quinoline and its derivatives are found in various natural products and exhibit a wide range of biological activities. orientjchem.orgresearchgate.netnih.gov Researchers are exploring enzymatic and microbial processes to synthesize these types of heterocyclic compounds.

Potential bio-inspired approaches for the synthesis of analogs to the dye in this compound include:

Enzymatic Catalysis: Utilizing isolated enzymes to perform specific chemical transformations under mild conditions, reducing the need for harsh reagents and high temperatures.

Whole-Cell Biotransformation: Using microorganisms as "cell factories" to convert simple, renewable feedstocks into complex molecules like quinoline derivatives.

Tandem Catalysis: Combining enzymatic and chemical catalysts in a one-pot reaction to create more efficient and sustainable synthetic pathways.

These bio-inspired routes could lead to the development of new yellow pigments with similar color properties to this compound but with a significantly improved sustainability profile.

Future Research Directions and Emerging Paradigms in Lake Pigment Science

The science of lake pigments, including compounds like Yellow 203 Aluminum Lake, is entering a new era driven by demands for higher performance, improved sustainability, and greater manufacturing efficiency. Future research is poised to move beyond traditional synthesis and characterization, embracing advanced technologies and new scientific paradigms. These emerging fields promise to revolutionize how pigments are designed, analyzed, and integrated into a circular economy.

Q & A

Basic Research Questions